![molecular formula C23H26BrF3O2 B13727019 Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a complex organic compound featuring a biphenyl core substituted with a brominated alkyl chain and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Brominated Alkyl Chain: The brominated alkyl chain can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl bromide.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide and a radical initiator.
Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the brominated alkyl chain, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form a non-brominated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of non-brominated derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The brominated alkyl chain and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(methyl)-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 2-(6-(1-chloro-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of both the brominated alkyl chain and the trifluoromethyl group in Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate makes it unique compared to its analogs
Properties
Molecular Formula |
C23H26BrF3O2 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
methyl 2-[4-(1-bromo-3,3-dimethylbutyl)-3-[4-(trifluoromethyl)phenyl]phenyl]propanoate |
InChI |
InChI=1S/C23H26BrF3O2/c1-14(21(28)29-5)16-8-11-18(20(24)13-22(2,3)4)19(12-16)15-6-9-17(10-7-15)23(25,26)27/h6-12,14,20H,13H2,1-5H3 |
InChI Key |
OSHXFLPIIDVOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(CC(C)(C)C)Br)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



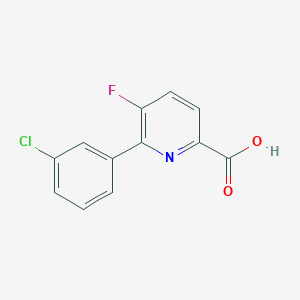
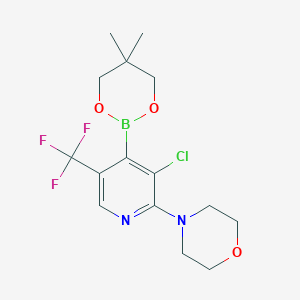

![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
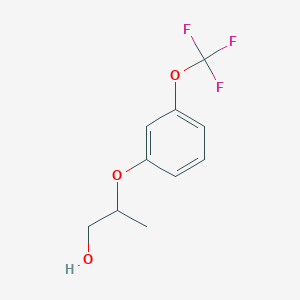
![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)

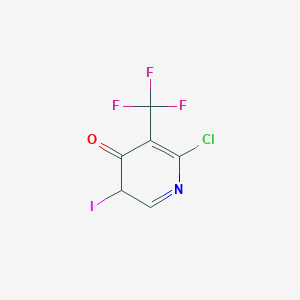
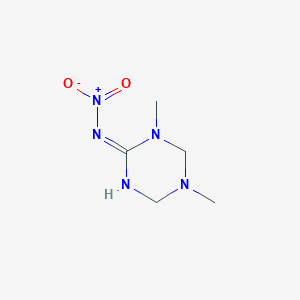

![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)
